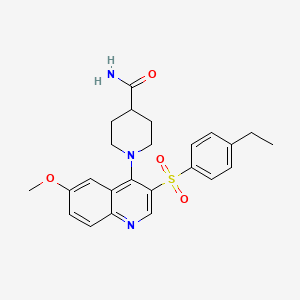

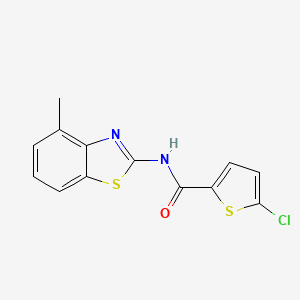

![molecular formula C26H28N4O2S B2741837 1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-3-ylmethyl)thiourea CAS No. 850934-36-0](/img/structure/B2741837.png)

1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-3-ylmethyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a thiourea derivative, which is a class of organic compounds with the general formula (R1R2N)(R3R4N)C=S. Thioureas are known for their diverse applications in the field of medicine and agriculture .

Molecular Structure Analysis

The molecule contains an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This structure is present in many important biomolecules like tryptophan and serotonin .Chemical Reactions Analysis

As a thiourea derivative, this compound might participate in various chemical reactions. For example, thioureas are known to act as ligands and hydrogen-bonding catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the indole and thiourea moieties, the methoxy groups, and the pyridine ring .Scientific Research Applications

Molecular Docking and DNA Binding

A study focused on a compound with a similar structure explored its synthesis, characterization, molecular docking, DNA binding, cytotoxicity, and theoretical studies through density functional theory (DFT). The compound demonstrated significant binding affinity to B-DNA, suggesting potential applications in understanding DNA-interactions and possibly in the development of novel therapeutic agents targeting DNA or DNA-associated processes. Such interactions are crucial for the development of drugs that can modulate DNA function or stability, with implications for cancer therapy and genetic diseases (Mushtaque et al., 2016).

Hypotensive Activity

Another study synthesized derivatives related to thiourea and assessed their hypotensive activity, showcasing the potential of such compounds in the development of new medications for managing blood pressure. This underlines the utility of these compounds in cardiovascular research, contributing to the development of novel therapeutic strategies for hypertension (S. Fazylov et al., 2016).

Antioxidant and Antimicrobial Activity

Compounds with thiourea structures have been synthesized and evaluated for their antioxidant and antimicrobial activities, indicating their usefulness in developing treatments for infections and diseases caused by oxidative stress. This research contributes to the discovery of new antimicrobial agents, addressing the growing concern of antibiotic resistance (M. Youssef & M. A. Amin, 2012).

Cytotoxicity and Cell Cycle Analysis

A study synthesized a thiourea derivative and analyzed its cytotoxicity and effect on the cell cycle, revealing insights into how such compounds can induce cell death or arrest in cancer cells. This is crucial for cancer research, offering pathways to novel cancer treatments that could selectively target tumor cells without harming normal tissue (Md Mushtaque et al., 2017).

Polymerization Catalysts

Research into bis(imino)pyridine iron complexes, which are structurally related to the compound , has highlighted their role as catalysts in the polymerization of ethylene. This application is significant in materials science, providing insights into the development of new materials with specific properties for industrial use (Theo M. Smit et al., 2004).

Mechanism of Action

Target of Action

The compound, 1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-3-ylmethyl)thiourea, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them important synthetic drug molecules with a broad spectrum of biological activities .

Mode of Action

Indole derivatives in general have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these targets’ normal functions, leading to the observed biological effects.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that these compounds likely interact with multiple biochemical pathways

Pharmacokinetics

The solubility of a compound in methanol can provide some insight into its potential bioavailability, as solubility can influence absorption and distribution within the body.

Result of Action

The broad range of biological activities associated with indole derivatives suggests that these compounds can have diverse effects at the molecular and cellular levels.

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-3-ylmethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O2S/c1-18-21(22-15-20(31-2)10-11-23(22)28-18)12-14-30(17-19-7-6-13-27-16-19)26(33)29-24-8-4-5-9-25(24)32-3/h4-11,13,15-16,28H,12,14,17H2,1-3H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYVMKXOSRPERD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CN=CC=C3)C(=S)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-3-ylmethyl)thiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![lithium(1+) ion 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B2741758.png)

![N-(3,4-dimethylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2741761.png)

![2-[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzonitrile](/img/structure/B2741769.png)

![(Z)-3,4-dimethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2741770.png)

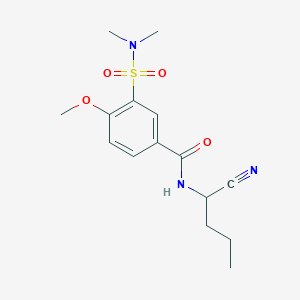

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoate](/img/structure/B2741776.png)